
3,4-Dihydroisoquinoline
Overview
Description
3,4-Dihydroisoquinoline is a partially saturated heterocyclic compound featuring a benzene ring fused to a six-membered ring containing one nitrogen atom. It serves as a pivotal intermediate in medicinal chemistry due to its structural resemblance to isoquinoline alkaloids, which exhibit diverse biological activities. Key pharmacological properties include cardiovascular activity (sympathomimetic, antihypertensive), neuroprotective effects, and enzyme inhibition (e.g., leucine aminopeptidase (LAP)) . Derivatives of this compound are synthesized via methods such as the Bischler–Napieralski reaction, Ritter cyclocondensation, and acid-catalyzed cyclodehydration . Recent studies highlight its role in designing antidepressants with reduced hepatotoxicity compared to Agomelatine and selective neuroprotective mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroisoquinoline can be synthesized through several methods. One common approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the direct conversion of various amides to isoquinoline derivatives via mild electrophilic amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by cyclodehydration upon warming .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which allow for the efficient production of substituted isoquinoline libraries . These methods are favored due to their short reaction times and high yields.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
3,4-Dihydroisoquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, in electrocatalytic oxidation, the Co-modulated electronic environment for nickel redox-looping in CoNi layered double hydroxide boosts the selectivity of this compound for the indirect electrooxidation process of tetrahydroisoquinoline . Additionally, some derivatives of this compound act as enzyme inhibitors, binding to specific sites on enzymes and altering their activity .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline vs. 3,4-Dihydroquinoline
- Key Differences: The nitrogen position alters reactivity and biological target specificity. This compound derivatives show broader medicinal applications, while dihydroquinolines are less explored in drug design.
This compound vs. Tetrahydroisoquinoline
- Key Insight: this compound is more reactive and pharmacologically active than its fully saturated counterpart.
This compound vs. Isoquinoline
- Key Difference: The reduced aromaticity of this compound enhances its suitability for targeted drug design, whereas isoquinoline is more versatile in natural product synthesis.
Reactivity and Functionalization
Reissert Compound Formation
- This compound: Forms Reissert compounds under pH 8 buffered conditions, enabling alkaloid synthesis. Fewer examples exist compared to isoquinoline Reissert derivatives .
- Isoquinoline: More extensively studied for Reissert chemistry, with broader applications in N-heterocycle synthesis .
Phosphinylation Reactions
- Chiral phosphoric acid catalysts enable enantioselective phosphinylation of this compound, yielding α-amino phosphine oxides with high stereoselectivity. This reactivity is less explored in similar compounds like tetrahydroisoquinoline .
Enzyme Inhibition
- This compound: Potent LAP inhibitor (IC₅₀ < 1 µM for select derivatives) . Multi-target inhibition of monoamine oxidase (MAO) and acetylcholinesterase (e.g., carboxamide derivatives) .
- Dihydroquinoline: Limited reported enzyme inhibitory activity.
Neuroprotective Effects
- This compound derivatives (e.g., compound 6a-1) reduce apoptosis in corticosterone-induced PC12 cells by modulating ROS, GSH, and BDNF levels. Comparable efficacy to Fluoxetine with lower cytotoxicity .
- Tetrahydroisoquinolines lack direct neuroprotective roles but serve as precursors .
Cardiovascular Activity
- Chloromethyl derivatives of this compound exhibit antiplatelet aggregation and antihypertensive effects, surpassing tetrahydroisoquinoline derivatives in potency .
Biological Activity
3,4-Dihydroisoquinoline (DHIQ) is a significant compound within the isoquinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antitumor, and enzyme inhibitory effects, supported by recent research findings and case studies.
Overview of Biological Activities
DHIQ and its derivatives have been extensively studied for various biological activities:
- Antioxidant Activity : DHIQ derivatives exhibit notable free-radical scavenging abilities. For instance, a series of synthesized this compound-3-carboxylic acids demonstrated significant radical scavenging capabilities against DPPH· and ABTS·+ radicals. Some compounds also inhibited enzymes related to oxidative stress, such as d-amino acid oxidase (DAAO) and acetylcholinesterase (AChE) .
- Antitumor Properties : Research has indicated that certain DHIQ derivatives possess antitumor activity. For example, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues showed promising urease inhibitory effects, which are relevant in cancer treatment strategies . The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances their activity.
- Enzyme Inhibition : DHIQ compounds have been evaluated for their inhibitory effects on various enzymes. A study found that several DHIQ derivatives displayed moderate to significant inhibition against urease, with some showing IC50 values lower than standard inhibitors like thiourea . Additionally, they exhibited inhibitory effects on cholinesterases, which are critical in Alzheimer's disease pathology .
Table 1: Biological Activities of Selected DHIQ Derivatives
Compound | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
6,7-Dihydroxy-DHIQ | Antioxidant | - | |
N-Aryl-DHIQ | Urease Inhibition | 11.2 - 20.4 | |
1-(2-Furyl)-DHIQ | Antitumor | - | |
1-Methyl-6,7-dimethoxy-DHIQ | Cholinesterase Inhibition | - |
Case Study: Antioxidant and Enzyme Inhibitory Activities
A recent study synthesized a variety of hydroxy- and halogeno-substituted DHIQs and assessed their biological activities. The results indicated that many compounds not only exhibited robust antioxidant properties but also inhibited key enzymes involved in neurodegenerative diseases. Notably, compounds with hydroxyl substitutions showed enhanced activity against AChE and BuChE, suggesting potential therapeutic applications in treating Alzheimer's disease .
The mechanisms underlying the biological activities of DHIQ derivatives involve multiple pathways:
- Antioxidative Mechanism : The antioxidative properties are primarily attributed to the ability of DHIQ to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage to cells.
- Enzyme Interaction : Molecular docking studies have shown that DHIQs can bind effectively to target enzymes through hydrogen bonding and hydrophobic interactions. This binding affinity is crucial for their inhibitory effects on urease and cholinesterases .
Future Directions
The ongoing research into DHIQ derivatives is promising for drug development. Future studies should focus on:
- In Vivo Studies : While many in vitro studies demonstrate efficacy, in vivo research is necessary to confirm the therapeutic potential of these compounds.
- Structural Modifications : Further exploration of SAR can lead to the development of more potent derivatives with fewer side effects.
- Broader Applications : Investigating additional biological activities such as anti-inflammatory or analgesic effects could expand the therapeutic uses of DHIQs.
Q & A
Q. Basic Synthesis: How is 3,4-Dihydroisoquinoline synthesized using traditional methods?
The Bischler-Napieralski reaction is a classical method for synthesizing 1-substituted 3,4-dihydroisoquinolines. It involves cyclodehydration of β-phenylethylamine-derived amides using reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). For example, acylating β-phenylethylamine with an acyl chloride forms an intermediate amide, which undergoes cyclization under acidic conditions to yield this compound. Subsequent dehydrogenation (e.g., using palladium on charcoal) converts it to isoquinoline .
Q. Advanced Synthesis: What are recent advancements in catalytic synthesis of this compound?
A sustainable approach involves noble metal-free MoS₂/ZnIn₂S₄ nanocomposites for photocatalytic semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline under visible light. This method avoids stoichiometric oxidants and produces hydrogen as a byproduct . For enantioselective synthesis, ruthenium- or iridium-catalyzed asymmetric transfer hydrogenation (ATH) is employed. For instance, Ru-TsDPEN complexes with formic acid/triethylamine enable high enantioselectivity (up to 99% ee) in synthesizing tetrahydroisoquinoline intermediates .
Q. Functionalization: How can this compound be functionalized via aza-Henry reactions?
This compound reacts with nitromethane under ambient conditions to form β-nitroamine derivatives. Isolation is achieved via in situ acylation or alkylation, yielding Reissert-like compounds. Mechanistic studies suggest the reaction proceeds through an azinic acid tautomer of nitromethane, avoiding the need for base activation .
Q. Catalytic Systems: How do noble metal and noble metal-free catalysts compare in efficiency?
Noble metal catalysts (e.g., Ru, Ir) offer high enantioselectivity (>95% ee) but require costly ligands and harsh conditions. In contrast, noble metal-free MoS₂/ZnIn₂S₄ operates under visible light at room temperature, achieving 85% yield for semi-dehydrogenation. However, noble metal systems are more effective for complete dehydrogenation to isoquinoline .
Q. Biological Activity: What methods assess the bioactivity of this compound derivatives?
- Enzyme Inhibition : In vitro assays for acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and D-amino acid oxidase (DAAO) inhibition. Derivatives with C1 substituents show IC₅₀ values <10 μM for AChE .
- In Silico Screening : Virtual screening using 2D/3D-QSAR models and molecular docking (e.g., for leucine aminopeptidase inhibitors) identifies derivatives with favorable ADME profiles .
Q. Stability: What factors influence this compound stability during storage?
This compound derivatives are sensitive to epimerization and oxidation. Storage under anhydrous, inert atmospheres at low temperatures (−20°C) is recommended. Degradation over time necessitates periodic purity checks via HPLC or NMR .
Q. Analytical Characterization: Which spectroscopic techniques are used for structural elucidation?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., methoxy groups at C6/C7).
- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas, while isotopic labeling (e.g., D6-dimethoxy derivatives) aids in mechanistic studies .
Q. Oxidation Sensitivity: How to prevent unwanted oxidation during synthesis?
Control reaction temperature (<40°C) and avoid strong oxidants. Use stabilizing agents like trifluoroacetic anhydride (TFAA) or conduct reactions under nitrogen. For example, TFAA prevents oxidation during Bischler-Napieralski cyclization .
Q. Enantioselective Functionalization: How to achieve enantioselective synthesis of tetrahydroisoquinolines?
Ru-catalyzed transfer hydrogenation with azeotropic formic acid/triethylamine (5:2) achieves >97% yield and 99% ee for 1-aryl-3,4-dihydroisoquinoline derivatives. Key factors include ligand choice (e.g., TsDPEN) and solvent (isopropanol) .
Q. Computational Studies: What role does in silico screening play in inhibitor development?
Virtual libraries (e.g., ZINC, PubChem) are filtered using 2D descriptors and 3D-QSAR models to predict binding affinities for targets like leucine aminopeptidase. Docking simulations (e.g., AutoDock Vina) prioritize compounds with optimal steric and electronic profiles for synthesis .
Properties
IUPAC Name |
3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZCPBUWGZONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186037 | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-65-7 | |
Record name | 3,4-Dihydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | G 1616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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